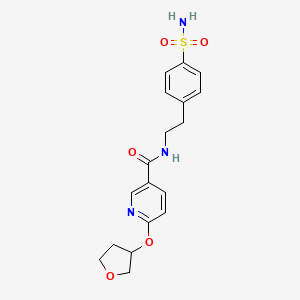

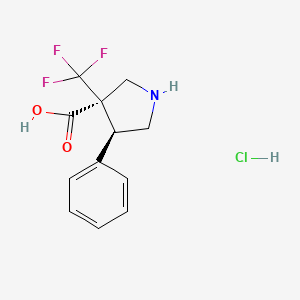

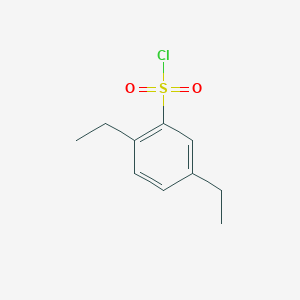

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as SPTBN, is a novel compound that has recently gained attention in scientific research. This compound has shown promising results in various studies, making it a potential candidate for future drug development.

科学的研究の応用

Cellular Differentiation

Nicotinamide and its analogs have been studied for their ability to induce differentiation of murine erythroleukemia cells. N'-Methylnicotinamide showed significant effectiveness, more so than dimethyl sulfoxide, in inducing almost all cells to contain hemoglobin after a 60-hr culture. This indicates nicotinamide analogs' potential in influencing cell differentiation processes, with implications for cancer therapy and regenerative medicine (Terada et al., 1979).

Fungicidal Activity

A series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized and demonstrated excellent fungicidal activities against cucumber downy mildew. This suggests the potential application of nicotinamide derivatives in agricultural fungicides, providing a basis for further optimization and development of new fungicide candidates (Wu et al., 2022).

DNA Repair Enhancement

Nicotinamide has been shown to stimulate DNA repair synthesis in human lymphocytes treated with DNA-damaging agents. This effect was concentration-dependent, highlighting nicotinamide's potential in enhancing cellular repair mechanisms, which could have implications for preventing mutation accumulation and cancer progression (Berger & Sikorski, 1980).

Redox Chemistry

Nicotinamide cofactor analogues have resurfaced in redox chemistry applications, particularly in biocatalysis and organic chemistry. Alteration of the amide group on the pyridine ring and the presence of divalent metal ions have enabled rate acceleration in enzyme-catalyzed and chemical reactions. This highlights the versatility of nicotinamide derivatives in facilitating redox reactions, with potential applications in drug development and synthetic chemistry (Paul, Arends, & Hollmann, 2014).

特性

IUPAC Name |

6-(oxolan-3-yloxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)7-9-20-18(22)14-3-6-17(21-11-14)26-15-8-10-25-12-15/h1-6,11,15H,7-10,12H2,(H,20,22)(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNIIPRHHZRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)

![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)

![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)

![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)

![5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2835347.png)